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alpha,beta-Trehalose

Catalog No.
S3434012
CAS No.
585-91-1
M.F
C12H22O11
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,beta-Trehalose

CAS Number

585-91-1

Product Name

alpha,beta-Trehalose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

HDTRYLNUVZCQOY-BTLHAWITSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O

Cryopreservation and Stress Tolerance

Alpha, beta-trehalose acts as a protectant against desiccation (drying out) and freezing by stabilizing cell membranes and preventing protein denaturation. This property makes it valuable in cryopreservation, the process of preserving biological materials at ultra-low temperatures. Studies have shown that alpha, beta-trehalose can improve the survival rates of various cell types, including:

  • Bacteria:
  • Yeast:
  • Mammalian cells:

Furthermore, alpha, beta-trehalose has been shown to enhance the stress tolerance of various organisms, including plants, insects, and nematodes, allowing them to survive harsh environmental conditions like drought and freezing temperatures.

Food and Pharmaceutical Applications

Alpha, beta-trehalose possesses several desirable properties for the food and pharmaceutical industries. It is a low-calorie sweetener with a sweetness level similar to sucrose but without the associated health concerns. Additionally, it has excellent thermal stability and water-holding capacity, making it a valuable food additive for extending shelf life and improving texture.

In the pharmaceutical field, alpha, beta-trehalose is being explored for its potential applications in:

  • Drug delivery: As a stabilizer forproteins and other sensitive molecules in pharmaceutical formulations.
  • Desiccation tolerance: To improve the stability of lyophilized (freeze-dried) drugs and vaccines.

Other Emerging Applications

The research on alpha, beta-trehalose is ongoing, and several other potential applications are emerging. These include:

  • Cosmetics: As a humectant (moisturizing agent) in skincare products.
  • Biomaterials: As a component of biocompatible hydrogels for drug delivery and tissue engineering.
  • Agriculture: To improve plant stress tolerance and crop yield.

Alpha,beta-Trehalose is a disaccharide composed of two glucose units linked by a 1,1-glycosidic bond. This compound is one of the three stereoisomers of trehalose, alongside alpha,alpha-trehalose and beta,beta-trehalose. Alpha,beta-Trehalose is also referred to as neotrehalose and has garnered attention for its unique structural properties and potential biological functions. Unlike its more common counterpart, alpha,alpha-trehalose, which is widely found in nature, alpha,beta-trehalose has not been isolated from living organisms but has been identified in certain extracts, such as koji extract used in fermentation processes .

The mechanism of action of alpha, beta-Trehalose varies depending on the specific application. Here are some examples:

  • Stress protection: Alpha, beta-Trehalose helps organisms survive desiccation by replacing water molecules and stabilizing biomolecules like proteins and membranes.
  • Cryoprotection: It acts as a cryoprotectant by preventing ice crystal formation during freezing, thereby protecting cells and tissues.
, primarily involving enzymatic processes. One significant reaction is catalyzed by alpha,alpha-trehalose phosphorylase, which converts alpha,beta-trehalose into D-glucose and beta-D-glucose 1-phosphate. This reaction exemplifies the reversible nature of trehalose metabolism . Additionally, alpha,beta-trehalose can be synthesized chemically through methods like the Koenigs-Knorr reaction, which involves the glycosylation of a suitable acceptor molecule with a donor sugar .

While alpha,beta-trehalose itself has not been extensively studied for specific biological activities, trehalose as a class exhibits several beneficial effects. Trehalose is known for its role in cellular protection against stress conditions such as dehydration and heat shock. It acts as a stabilizing agent for proteins and cellular structures, facilitating the maintenance of cellular integrity . Furthermore, trehalose has been shown to induce autophagy in human cells, a process crucial for clearing damaged proteins and organelles .

Alpha,beta-trehalose can be synthesized through both biological and chemical methods:

  • Biological Synthesis: Various pathways exist for trehalose biosynthesis in organisms. The most common pathway involves the enzyme trehalose-6-phosphate synthase (TPS), which catalyzes the transfer of glucose from UDP-glucose to glucose 6-phosphate to form trehalose-6-phosphate .
  • Chemical Synthesis: Alpha,beta-trehalose can be produced through several

Alpha,beta-trehalose has potential applications in various fields:

  • Food Industry: Due to its stability and non-reducing nature, it can be used as a sweetener or preservative.
  • Pharmaceuticals: Research indicates that trehalose may have neuroprotective properties, making it a candidate for treatments related to neurodegenerative diseases .
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care products.

Studies on the interactions of alpha,beta-trehalose with biological molecules suggest that it can stabilize nucleic acids and proteins. It has been shown to facilitate the melting of double-stranded DNA and stabilize single-stranded nucleic acids, indicating its potential utility in biotechnological applications . Additionally, its ability to form hydrogen bonds allows it to interact effectively with water molecules, enhancing its solubility under specific conditions .

Alpha,beta-trehalose shares structural similarities with other forms of trehalose but exhibits unique characteristics:

Compound NameStructure DescriptionNatural Occurrence
Alpha,alpha-TrehaloseTwo glucose units linked by an α-α bondWidely found in nature
Beta,beta-TrehaloseTwo glucose units linked by a β-β bondFound in starch hydrolysates
NeotrehaloseTwo glucose units linked by an α-β bondIdentified in koji extract

Uniqueness: Alpha,beta-trehalose is unique due to its specific glycosidic bond configuration (α-β), which influences its solubility and stability compared to the more prevalent alpha,alpha-trehalose. This structural distinction may confer different biochemical properties and applications.

XLogP3

-4.2

Wikipedia

Alpha,beta-trehalose

Dates

Last modified: 08-19-2023

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